molecular formula C12H11BrN2O3 B12904831 Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate CAS No. 88051-09-6

Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

Cat. No.: B12904831
CAS No.: 88051-09-6
M. Wt: 311.13 g/mol
InChI Key: HQNRIYDQTYXGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a chemical building block of significant interest in medicinal chemistry for the development of novel soluble guanylyl cyclase (sGC) activators. Research indicates that structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives are designed and synthesized as potential heme-independent activators of sGC, a key therapeutic target for cardiovascular diseases . These activators are investigated for their ability to stimulate the sGC enzyme even under oxidative stress conditions, where the native enzyme becomes dysfunctional . One such dicarboxylic acid derivative demonstrated potent activation of purified recombinant sGC, increasing the activity of both the wild-type and a mutant enzyme, with an efficacy comparable to the known activator BAY 60-2770 . Furthermore, the quinoxaline core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Beyond pharmaceuticals, this class of compounds also serves as a precursor for synthesizing functionalized materials, such as novel coumarin heterocyclic derivatives fabricated into thin films for potential optoelectronic applications . As a versatile synthetic intermediate, this compound provides researchers with a key substrate for exploring new chemical spaces in the development of therapeutic agents and advanced functional materials.

Properties

CAS No.

88051-09-6

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 2-bromo-2-(3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)9(13)10-11(16)15-8-6-4-3-5-7(8)14-10/h3-6,9H,2H2,1H3,(H,15,16)

InChI Key

HQNRIYDQTYXGKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the bromination of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the quinoxaline moiety can undergo reduction to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol derivatives.
  • Oxidized products with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate exhibits significant anticancer properties. Quinoxaline derivatives, including this compound, have been shown to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the modulation of metabolic pathways and interactions with specific enzymes related to cancer progression. For instance, studies have demonstrated that derivatives of quinoxaline can induce apoptosis in cancer cells, making them a focus for drug development against malignancies.

Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. Initial studies suggest that it may interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or inflammatory bowel disease. Further investigation into its pharmacological profile is necessary to fully elucidate its efficacy and safety in clinical settings.

Agricultural Applications

Pesticidal Properties
this compound has potential applications as a pesticide due to its biological activity against certain pests and pathogens. Research has suggested that quinoxaline derivatives can exhibit fungicidal and insecticidal properties, making them valuable in agricultural settings for crop protection. The compound's ability to disrupt metabolic processes in pests could lead to the development of novel agrochemicals that are more environmentally friendly compared to traditional pesticides.

Synthetic Organic Chemistry

Synthetic Intermediate
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential for creating diverse chemical entities. The compound's reactivity can be exploited in the development of new materials or pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinoxaline derivatives and their evaluation against cancer cell lines. The findings indicated that specific modifications to the quinoxaline structure could enhance anticancer activity significantly .
  • Anti-inflammatory Studies : Research presented at the International Conference on Pharmacology demonstrated that certain quinoxaline derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Agricultural Trials : Field trials conducted by agricultural scientists showed that formulations containing quinoxaline derivatives effectively reduced pest populations while maintaining crop yield compared to traditional pesticides.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the quinoxaline moiety play crucial roles in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromo group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to non-halogenated analogs . Ethyl acetate vs. methyl ester substituents alter lipophilicity; ethyl esters generally improve membrane permeability .

Synthetic Efficiency: One-pot methods (e.g., ) achieve higher yields (83–94%) than stepwise alkylation (68% in ) . Hydrogenation () modifies the dihydroquinoxaline core, reducing aromaticity and altering biological activity .

Antiproliferative Activity:
  • Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate derivatives exhibit antiproliferative activity against breast cancer cells (), likely due to bromine-induced DNA intercalation or alkylation .
  • Methyl indene-containing analogs () show enhanced bioactivity from the indene moiety, which may interact with hydrophobic enzyme pockets .
Antimicrobial and Anti-inflammatory Properties:
  • Quinoxaline derivatives with electron-withdrawing groups (e.g., bromo, oxo) demonstrate improved antimicrobial potency compared to methyl-substituted analogs () .

Physicochemical Properties

Property Ethyl Bromo(3-oxo-quinoxalinyl)acetate Ethyl 2-(3-oxo-tetrahydroquinoxalinyl)acetate Methyl Indene-quinoxaline Hybrid
Molecular Weight ~325 g/mol (estimated) ~276 g/mol (C13H16N2O3) ~380 g/mol (C19H16N2O5)
Solubility Moderate in ethanol High in polar solvents (hydrogen bonding) Low (hydrophobic indene moiety)
Melting Point Not reported 160–162°C (from crystallography) Not reported

Biological Activity

Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a quinoxaline moiety fused with an ethyl acetate group, characterized by the molecular formula C12H12BrN2O3C_{12}H_{12}BrN_2O_3. The presence of bromine and nitrogen atoms contributes to its reactivity and biological properties. The compound's structure is illustrated below:

ComponentStructure
Quinoxaline RingQuinoxaline
Ethyl Acetate GroupEthyl Acetate

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains. In a study comparing several quinoxaline derivatives, this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro assays indicated that this compound inhibits pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Initial findings suggest that this compound may inhibit tumor cell proliferation. A study involving human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 20 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside ciprofloxacin. The results showed that while ciprofloxacin had an MIC of 10 µg/mL against E. coli , the quinoxaline derivative exhibited comparable efficacy with an MIC of 50 µg/mL . This highlights its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction of TNF-α by approximately 60% at a concentration of 25 µM . This finding supports its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other related compounds is essential:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(1H-pyrazol-5-yl)-acetateContains a pyrazole ringDifferent biological activity profiles
Ethyl 4-(1H-pyrazol-5-yloxy)-butanoateFeatures an ether linkagePotentially different reactivity
Ethyl 5-(phenyl)-1H-pyrazolecarboxylateContains a phenyl groupDistinct pharmacological properties

The presence of the quinoxaline structure in this compound distinguishes it from these compounds, particularly regarding its broad spectrum of biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate?

  • Answer : Two primary routes are documented:

  • Hydrogenation : React ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate with Pd/C in ethanol under H₂ for 10 hours, followed by solvent removal and recrystallization from ethanol to yield yellow crystals .
  • One-pot multicomponent synthesis : Combine benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and ninhydrin in acetonitrile under mild conditions. This method achieves yields of 83–94% and introduces functionalized indene moieties .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

  • Answer :

  • NMR : 1H-NMR identifies methoxy (δ 3.65), methine (δ 4.71), and NH (δ 12.59) protons. 13C-NMR confirms 20 distinct signals matching the quinoxaline and ester groups .
  • X-ray crystallography : Resolves intramolecular N—H···O (2.1 Å) and C—H···O (2.3–2.5 Å) hydrogen bonds critical for crystal packing. Bond angles (e.g., N1—C7—C8: 115.7(2)°) and torsion angles (e.g., C11—O3—C10—O2: 1.4(4)°) are validated via SHELXL refinement .

Q. What biological activities are associated with quinoxaline derivatives like this compound?

  • Answer : Quinoxalines exhibit anticancer (via kinase inhibition), antidiabetic (α-glucosidase modulation), and antiplasmodial activity. Specific derivatives target DNA gyrase (antibacterial) and inflammatory pathways (COX-2 inhibition) .

Advanced Research Questions

Q. How can crystallization conditions be optimized to resolve polymorphism or twinning?

  • Answer :

  • Solvent selection : Use ethanol for slow evaporation (20–25°C) to enhance H-bond networks. Avoid high-polarity solvents if polymorphism is observed.
  • Seeding : Introduce microcrystals from prior batches to guide lattice formation.
  • Data collection : For twinned crystals, apply SHELXT’s twin refinement (TWIN/BASF commands) and verify using Hooft/Y statistics .

Q. How to address contradictory hydrogen bonding patterns in X-ray data?

  • Answer :

  • Disorder modeling : Use SHELXL’s PART and SUMP commands to refine split positions (e.g., C9A/C9 disorder). Adjust occupancy ratios via free variables.
  • DFT validation : Compare experimental bond angles (e.g., C10—C9—C8: 113.8(2)°) with DFT-optimized geometries to identify outliers caused by thermal motion .

Q. What computational tools predict reactivity in functionalization reactions (e.g., bromoacetate substitution)?

  • Answer :

  • QM/MM simulations : Model nucleophilic attack at the bromoacetate moiety using Gaussian or ORCA. Analyze Fukui indices to identify electrophilic hotspots.
  • MD trajectories : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS .

Q. How to refine low-resolution X-ray data with high R-factors?

  • Answer :

  • Data filtering : Exclude reflections with I/σ(I) < 2. Apply SADABS scaling for absorption corrections.
  • Restraints : Use DFIX (for bond distances) and FLAT (for planar groups) in SHELXL. For example, restrain the quinoxaline ring (RMSD: 0.02 Å) and ester group (C11—O3—C10: 123.0(2)°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.